[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine is a purine nucleoside analog known for its broad antitumor activity.
Vorbereitungsmethoden
The synthesis of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves several steps. One common method includes the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. This reaction exclusively yields the β-D-anomer, which is then deblocked, aminated at C(4), and selectively deaminated at C(2) to produce the desired compound .
Analyse Chemischer Reaktionen
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is employed in studies related to DNA and RNA synthesis.
Industry: Its antiviral properties make it valuable in the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound targets the DNA polymerase enzyme, thereby preventing the replication of cancer cells and viruses. The fluorine atom in the sugar moiety shifts the sugar conformation, increasing the hydrophobicity and polarizability of the nucleobases .
Vergleich Mit ähnlichen Verbindungen
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine can be compared with other similar compounds such as:
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-2’-methyluridine
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-beta-D-arabinouridine
These compounds share similar structural features but differ in their specific substitutions and biological activities. The unique fluorine substitution in 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-3-Deaza-arabinouridine enhances its antitumor and antiviral properties, making it a valuable compound in medicinal research.
Eigenschaften
Molekularformel |
C24H20FNO7 |
---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H20FNO7/c25-20-21(33-24(30)16-9-5-2-6-10-16)18(14-31-23(29)15-7-3-1-4-8-15)32-22(20)26-12-11-17(27)13-19(26)28/h1-13,18,20-22,27H,14H2/t18-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
FAZHMOZUSKCYDW-FVTFTPSCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)F)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.